JTC-017 JTC-017 JTC-017 is a Corticotropin-releasing hormone receptor 1 antagonist.
Brand Name: Vulcanchem
CAS No.: 357330-77-9
VCID: VC0531405
InChI: InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27)
SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl
Molecular Formula: C20H25Cl2N3O5S
Molecular Weight: 490.4 g/mol

JTC-017

CAS No.: 357330-77-9

Cat. No.: VC0531405

Molecular Formula: C20H25Cl2N3O5S

Molecular Weight: 490.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JTC-017 - 357330-77-9

Specification

CAS No. 357330-77-9
Molecular Formula C20H25Cl2N3O5S
Molecular Weight 490.4 g/mol
IUPAC Name 3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide
Standard InChI InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27)
Standard InChI Key DFHUSLVYQHBBEV-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl
Appearance Solid powder

Introduction

Chemical and Structural Profile of JTC-017

JTC-017 is a synthetic small molecule with the molecular formula C₂₀H₂₅Cl₂N₃O₅S and a molecular weight of 490.4 g/mol . Its structure includes a benzamide core substituted with chlorine, methoxy, and sulfonamide groups, which confer selectivity for CRHR1. The compound’s SMILES notation is C(c1cc(c(c(c1)Cl)O)Cl)(=O)Nc2c(c(cc(c2)S(=O)(=O)N(CC)CC)N(C)C)OC, reflecting its planar aromatic system and hydrophilic sulfonamide moiety .

Table 1: Key Chemical Properties of JTC-017

PropertyValue
CAS Registry Number357330-77-9
Molecular FormulaC₂₀H₂₅Cl₂N₃O₅S
Molecular Weight490.4 g/mol
Purity≥98%
SolubilitySoluble in DMSO, ethanol
Storage Conditions-20°C (long-term)

The sulfonamide group enhances binding affinity to CRHR1 by interacting with transmembrane domain residues, while the dichlorophenol moiety contributes to metabolic stability .

Pharmacological Mechanism: CRHR1 Antagonism

CRHR1, a G-protein-coupled receptor, mediates stress responses by activating the hypothalamic-pituitary-adrenal (HPA) axis and sympathetic nervous system. JTC-017 competitively inhibits CRH binding to CRHR1, with an IC₅₀ of <10 nM in vitro . This antagonism suppresses downstream signaling cascades, including cAMP production and protein kinase A activation, thereby blunting stress-induced cortisol and adrenocorticotropic hormone (ACTH) release .

In rodent models, intraperitoneal administration of JTC-017 (10 mg/kg) reduces hippocampal noradrenaline release by 62% during acute colorectal distention, a measure of visceral stress . This effect correlates with diminished abdominal contraction frequency (~40% reduction) and normalized colonic motility .

Preclinical Findings in Stress and Gastrointestinal Models

Acute Stress Responses

In rats subjected to colorectal distention, JTC-017 pretreatment attenuates:

  • Plasma ACTH levels by 55% (p < 0.01 vs. vehicle) .

  • Anxiety-like behaviors (e.g., reduced open-arm exploration in elevated plus maze) by 30–40% .

  • Visceral hypersensitivity, quantified via abdominal electromyography .

These effects are comparable to α-helical CRH (a non-selective antagonist) but without off-target effects on CRHR2 .

Chronic Stress and Colonic Motility

Chronic stress models reveal JTC-017’s ability to prevent stress-induced fecal pellet output (70% reduction, p < 0.001), a marker of colonic hypermotility . Mechanistically, this involves normalization of cholinergic neurotransmission in the myenteric plexus, as evidenced by reduced acetylcholine release in ex vivo colonic preparations .

Future Directions and Challenges

Clinical Translation

No human trials of JTC-017 have been reported, reflecting challenges in:

  • Oral bioavailability: Current formulations require intraperitoneal administration .

  • CRHR1 subtype selectivity: Off-target effects on cardiac CRHR2 remain a concern .

Combination Therapies

Emerging research explores JTC-017 alongside:

  • SSRIs for comorbid anxiety and depression .

  • Peripheral opioid agonists for visceral pain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator